molecular formula C12H16S2 B14427533 3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione CAS No. 80472-64-6

3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione

Cat. No.: B14427533
CAS No.: 80472-64-6
M. Wt: 224.4 g/mol
InChI Key: LBJLEEUVUBWTTO-UHFFFAOYSA-N
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Description

3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione is a chemical compound that consists of 16 hydrogen atoms, 12 carbon atoms, and 2 sulfur atoms . This compound is known for its unique spiro structure, which includes a cyclopentylidene group and a thiaspiro moiety. The compound’s molecular structure and properties make it an interesting subject for various scientific research applications.

Preparation Methods

The synthetic routes and reaction conditions for preparing 3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione are not widely documented in publicly available sources. typical methods for synthesizing similar spiro compounds involve cyclization reactions, often using sulfur-containing reagents and catalysts under controlled conditions. Industrial production methods would likely involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound may undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions would depend on the desired products and the specific reaction pathways. Major products formed from these reactions would vary based on the type of reaction and the reagents used.

Scientific Research Applications

3-Cyclopentylidene-2-thiaspiro[3

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spiro compounds and their reactivity.

    Biology: It may be used in biological studies to understand its interactions with biological molecules and potential biological activities.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: It may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione exerts its effects is not well-documented. like other spiro compounds, it may interact with specific molecular targets and pathways, leading to various biological or chemical effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione can be compared with other similar spiro compounds, such as:

  • Spiro[2.4]heptane-1-thione
  • Spiro[3.5]nonane-2-thione
  • Spiro[4.6]undecane-3-thione

These compounds share similar spiro structures but differ in the size and composition of their rings. The uniqueness of this compound lies in its specific cyclopentylidene and thiaspiro moieties, which may confer distinct chemical and biological properties.

Properties

CAS No.

80472-64-6

Molecular Formula

C12H16S2

Molecular Weight

224.4 g/mol

IUPAC Name

1-cyclopentylidene-2-thiaspiro[3.4]octane-3-thione

InChI

InChI=1S/C12H16S2/c13-11-12(7-3-4-8-12)10(14-11)9-5-1-2-6-9/h1-8H2

InChI Key

LBJLEEUVUBWTTO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C2C3(CCCC3)C(=S)S2)C1

Origin of Product

United States

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